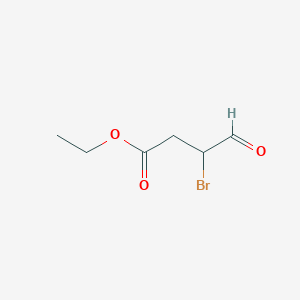![molecular formula C14H17N5O2 B6463399 7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640971-66-8](/img/structure/B6463399.png)
7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a tetrahydroquinazolin ring and a triazaspiro ring . These types of structures are often seen in pharmaceutical compounds and could potentially have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as quinazolin-2,4-dione analogs, have been synthesized through various methods, including condensation reactions and cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be confirmed through techniques such as IR, NMR, and MS .Scientific Research Applications
7-THQ has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a drug candidate. As a reagent in organic synthesis, 7-THQ can be used to synthesize a variety of compounds, including heterocyclic compounds, benzodiazepines, and other biologically active compounds. As an enzyme inhibitor, 7-THQ has been shown to inhibit the activity of several enzymes, including tyrosinase, a key enzyme involved in melanin synthesis, and cyclooxygenase-2, an enzyme involved in inflammation. As a drug candidate, 7-THQ has been studied as a potential treatment for several diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism of Action
7-THQ acts as an enzyme inhibitor, specifically by blocking the active site of the enzyme. By blocking the active site of the enzyme, 7-THQ prevents the enzyme from binding to its substrate, thus inhibiting its activity. 7-THQ has also been shown to bind to DNA, which may explain its potential as a drug candidate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-THQ depend on the specific application. As an enzyme inhibitor, 7-THQ can inhibit the activity of several enzymes, including tyrosinase and cyclooxygenase-2. As a drug candidate, 7-THQ has been studied as a potential treatment for several diseases, including cancer, Alzheimer's disease, and diabetes.
Advantages and Limitations for Lab Experiments
The main advantage of using 7-THQ in lab experiments is its ability to inhibit the activity of several enzymes, including tyrosinase and cyclooxygenase-2. This makes it a useful tool for studying the effects of enzyme inhibition on biochemical and physiological processes. However, 7-THQ is not suitable for use in all lab experiments, as it can be toxic if not used properly.
Future Directions
The potential future directions for 7-THQ include further exploration of its potential as a drug candidate, as well as its potential applications in other areas of scientific research. Additionally, further research into the mechanism of action of 7-THQ could lead to the development of more effective and safer enzyme inhibitors. Finally, further research into the biochemical and physiological effects of 7-THQ could lead to the development of new therapeutic strategies for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.
Synthesis Methods
7-THQ can be synthesized via a two-step synthesis process. The first step involves the reaction of 2-amino-5-chloro-4-methyl-6-phenyl-1,3,5-triazine with 2-chloro-4-methyl-5-nitro-1,3,4-thiadiazole to form an intermediate compound. This intermediate compound is then reacted with ethyl acetoacetate to form 7-THQ. Alternatively, 7-THQ can be synthesized via a one-step process, in which 2-amino-5-chloro-4-methyl-6-phenyl-1,3,5-triazine is reacted with ethyl acetoacetate to form 7-THQ directly.
properties
IUPAC Name |
7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)5-6-19(7-14)11-9-3-1-2-4-10(9)15-8-16-11/h8H,1-7H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFIRLTVAZFGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)
![4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463372.png)
![4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463375.png)
![2-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463378.png)
![4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463389.png)
![7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463392.png)
![7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463398.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-(4,6-dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463409.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6463414.png)